molecular formula C7H9FN2O B11750109 (4-Fluoro-3-methoxyphenyl)hydrazine

(4-Fluoro-3-methoxyphenyl)hydrazine

Cat. No.: B11750109
M. Wt: 156.16 g/mol
InChI Key: ORDIEGUJHNVCFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Fluoro-3-methoxyphenyl)hydrazine is an organic compound with the molecular formula C7H9FN2O It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a fluoro group at the 4-position and a methoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-3-methoxyphenyl)hydrazine typically involves the reaction of 4-fluoro-3-methoxyaniline with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: (4-Fluoro-3-methoxyphenyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azobenzenes or nitroso compounds.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of hydrazones or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like aldehydes or ketones are used to form hydrazones under acidic or basic conditions.

Major Products Formed:

    Oxidation: Azobenzenes, nitroso compounds.

    Reduction: Amines.

    Substitution: Hydrazones.

Scientific Research Applications

(4-Fluoro-3-methoxyphenyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.

    Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: Used in the synthesis of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Fluoro-3-methoxyphenyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to inhibition of enzyme activity or modification of protein function. The fluoro and methoxy substituents can influence the compound’s reactivity and binding affinity, enhancing its effectiveness in specific applications.

Comparison with Similar Compounds

  • (4-Fluoro-3-methoxyphenyl)hydrazine hydrochloride
  • This compound dihydrochloride
  • 4-Methoxyphenylhydrazine

Comparison: this compound is unique due to the presence of both fluoro and methoxy groups, which can significantly alter its chemical properties and reactivity compared to other phenylhydrazine derivatives. The fluoro group can enhance the compound’s stability and lipophilicity, while the methoxy group can influence its electronic properties and reactivity in various chemical reactions.

Properties

Molecular Formula

C7H9FN2O

Molecular Weight

156.16 g/mol

IUPAC Name

(4-fluoro-3-methoxyphenyl)hydrazine

InChI

InChI=1S/C7H9FN2O/c1-11-7-4-5(10-9)2-3-6(7)8/h2-4,10H,9H2,1H3

InChI Key

ORDIEGUJHNVCFW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NN)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.